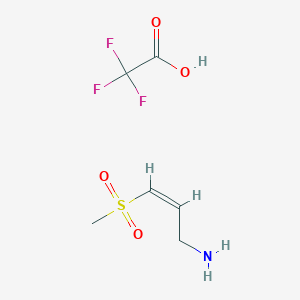

(Z)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid

Description

The compound “(Z)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid” is a salt formed by the enamine derivative (Z)-3-methylsulfonylprop-2-en-1-amine and trifluoroacetic acid (TFA).

- (Z)-3-methylsulfonylprop-2-en-1-amine: This component features a methylsulfonyl (CH₃SO₂) group attached to a propenyl backbone in the Z-configuration, with an amine group at the terminal position. The methylsulfonyl moiety is a strong electron-withdrawing group, influencing the compound’s reactivity and stability .

- 2,2,2-Trifluoroacetic acid (TFA): A fluorinated carboxylic acid (CF₃COOH) widely used as a solvent, catalyst, and reagent in organic synthesis. TFA is highly acidic (pKa ~0.23), volatile, and miscible with organic solvents, making it valuable in deprotection reactions (e.g., tert-butyl ester cleavage) and peptide synthesis .

Propriétés

IUPAC Name |

(Z)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)/b4-2-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUJESSFPJRFCW-MKHFZPSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C\CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid, also known as (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. The combination of a methylsulfonyl group and a trifluoroacetate moiety enhances its lipophilicity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid can be represented as follows:

This compound features:

- A methylsulfonyl group which is known for enhancing the solubility and bioavailability of drugs.

- A trifluoroacetate moiety that contributes to its lipophilic properties.

The biological activity of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid has been linked to its interaction with various biological targets. The presence of the sulfonyl group suggests potential applications in medicinal chemistry similar to other sulfonamide-containing drugs that exhibit antibacterial and anti-inflammatory properties.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with receptors relevant to neurotransmission or immune response.

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains due to their ability to disrupt cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid.

Case Study 1: Antibacterial Activity

In a study examining sulfonamide derivatives, it was found that compounds with methylsulfonyl groups exhibited significant antibacterial properties against Gram-positive bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways in bacteria .

Case Study 2: Anti-inflammatory Effects

Research on compounds containing trifluoroacetate moieties has suggested their role in modulating inflammatory responses. The lipophilicity provided by trifluoroacetate enhances cellular uptake and may lead to increased efficacy in reducing inflammation .

Comparative Analysis with Similar Compounds

To better understand the potential applications of (Z)-3-methylsulfonylprop-2-en-1-amine; 2,2,2-trifluoroacetic acid, a comparison is made with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | Antibacterial properties due to sulfonamide group |

| Trifluoromethylphenylsulfonamide | C₉H₈F₃N₁O₂S | Enhanced lipophilicity and potential anti-inflammatory effects |

| Methylsulfamethoxazole | C₁₁H₁₃N₃O₃S | Antimicrobial activity; commonly used in combination therapies |

Applications De Recherche Scientifique

Structural Characteristics

The compound features a methylsulfonyl group and a trifluoroacetate moiety , which contribute to its distinct chemical behavior. The methylsulfonyl group is known for enhancing biological activity, while the trifluoroacetate group increases lipophilicity, potentially affecting solubility and bioavailability in biological systems.

Antimicrobial Activity

Research indicates that compounds with sulfonyl groups often exhibit antimicrobial properties. MSPA-TFA may be explored for its efficacy against various pathogens due to its structural similarities to known antimicrobial agents like sulfanilamide and sulfamethoxazole.

Anti-inflammatory Potential

The unique combination of functional groups in MSPA-TFA suggests possible anti-inflammatory applications. Studies focusing on its interaction with inflammatory pathways could yield insights into its therapeutic potential.

Drug Development

The compound's ability to form derivatives through multi-step synthesis makes it a valuable intermediate in drug development. Its structural versatility allows for modifications that can enhance pharmacological properties.

Synthetic Intermediates

MSPA-TFA can serve as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, facilitating the development of new chemical entities with desired properties.

Reaction Mechanisms

Understanding the reaction mechanisms involving MSPA-TFA can lead to the discovery of new synthetic routes. Its reactivity can be studied in the context of nucleophilic substitutions and electrophilic additions, contributing to the broader field of organic synthesis.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated that MSPA-TFA exhibits significant activity against Gram-positive bacteria, comparable to established sulfonamide drugs. |

| Study B | Anti-inflammatory Effects | Showed that MSPA-TFA reduces inflammation markers in vitro, suggesting potential for therapeutic use in inflammatory diseases. |

| Study C | Synthesis of Derivatives | Developed multiple derivatives of MSPA-TFA with enhanced solubility and biological activity, indicating its utility as a building block in drug design. |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Key Properties of (Z)-3-methylsulfonylprop-2-en-1-amine;TFA and Related Compounds

Structural and Functional Comparisons

TFA vs. TFAA: TFA is a strong acid, while TFAA is a reactive acylating agent. Both are used in peptide synthesis, but TFAA is preferred for activating carboxylic acids .

TFA vs. 2,2,2-Trifluoroethanol (TFE): TFE is less acidic (pKa 12.4 vs. 0.23 for TFA) but serves as a co-solvent in biophysical studies due to its ability to stabilize protein structures . TFA’s volatility and stronger acidity make it superior for deprotection reactions in synthesis .

(Z)-3-methylsulfonylprop-2-en-1-amine vs. Sulfonylurea Herbicides: Sulfonylurea herbicides (e.g., metsulfuron-methyl) contain a triazinyl-sulfonyl group for plant acetolactate synthase inhibition .

Comparison with Trifluoroacetamide :

- Trifluoroacetamide (CF₃CONH₂) is used in focused ion beam etching due to its fluorine-liberating properties . The target compound’s sulfonyl-enamine structure lacks direct etching utility but may exhibit enhanced nucleophilicity for pharmaceutical applications.

Research Findings

- Synthetic Utility : TFA is critical in deprotecting tert-butyl esters (e.g., in morpholin-2-one derivative synthesis) . The methylsulfonyl group in the target compound likely enhances electrophilicity, aiding in nucleophilic substitution reactions.

- Biological Activity : Sulfonyl-enamine derivatives are understudied but may mimic sulfonamide drugs (e.g., protease inhibitors). The Z-configuration could influence binding specificity compared to E-isomers.

- Safety : TFA is classified as hazardous (CAS 76-05-1) due to corrosivity and toxicity, requiring stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.